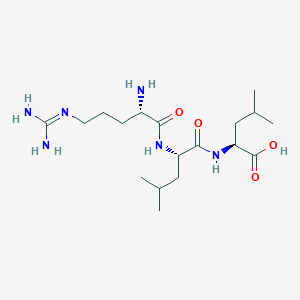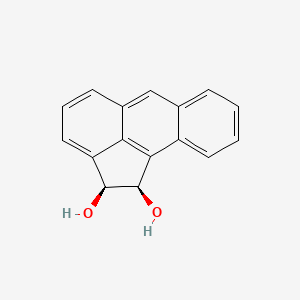
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5 . This compound is characterized by the presence of both a chlorocarbonyl group and a nitrobenzoate group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and toluene .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Major Products
Substitution: Formation of corresponding amides or esters.
Reduction: Formation of 4-(Chlorocarbonyl)phenyl 4-aminobenzoate.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate: Similar structure but with the nitro group in the meta position.
4-(Chlorocarbonyl)phenyl 2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.
Uniqueness
4-(Chlorocarbonyl)phenyl 4-nitrobenzoate is unique due to the para positioning of the nitro group, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its meta and ortho counterparts .
Propiedades
Número CAS |
89882-99-5 |
|---|---|
Fórmula molecular |
C14H8ClNO5 |
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
(4-carbonochloridoylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)9-3-7-12(8-4-9)21-14(18)10-1-5-11(6-2-10)16(19)20/h1-8H |
Clave InChI |
BTYUIANWJPKSIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


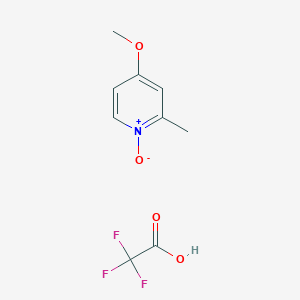
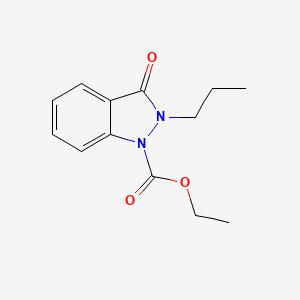
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)
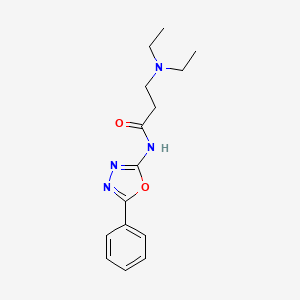

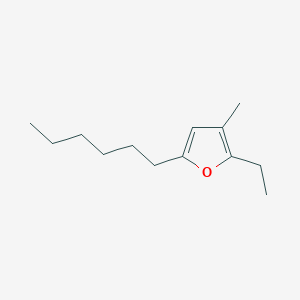

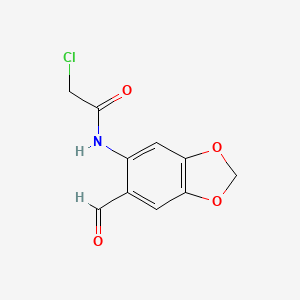


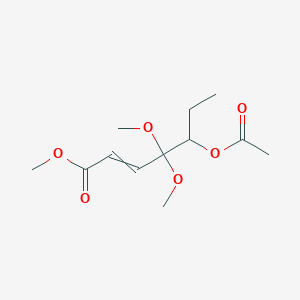
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
